[(1-Iodohex-1-en-1-yl)selanyl]benzene
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Overview
Description
[(1-Iodohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an iodohexenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodohex-1-en-1-yl)selanyl]benzene typically involves the reaction of hex-1-en-1-yl iodide with a selenide source in the presence of a catalyst. One common method is the reaction of hex-1-en-1-yl iodide with diphenyl diselenide in the presence of a palladium catalyst under mild conditions . The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(1-Iodohex-1-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of selenides.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(1-Iodohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry:
Biological Studies: The compound is used in studies investigating the biological activity of organoselenium compounds, including their antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of [(1-Iodohex-1-en-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The selenium atom in the compound can also interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
[(1-Iodohex-1-en-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
[(1-Chlorohex-1-en-1-yl)selanyl]benzene: Similar structure but with a chloro group instead of an iodo group. It exhibits different reactivity and chemical properties.
[(1-Bromohex-1-en-1-yl)selanyl]benzene:
[(1-Methoxyhex-1-en-1-yl)selanyl]benzene: The presence of a methoxy group alters the compound’s electronic properties and reactivity.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological studies.
Properties
CAS No. |
155169-74-7 |
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Molecular Formula |
C12H15ISe |
Molecular Weight |
365.12 g/mol |
IUPAC Name |
1-iodohex-1-enylselanylbenzene |
InChI |
InChI=1S/C12H15ISe/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-10H,2-3,5H2,1H3 |
InChI Key |
WUAWYPMBZQFBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C([Se]C1=CC=CC=C1)I |
Origin of Product |
United States |
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